molecular formula C8H16ClNO2 B3010251 Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride CAS No. 2172585-97-4

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride

Cat. No. B3010251
CAS RN: 2172585-97-4
M. Wt: 193.67
InChI Key: VHHJVKAWXJMXIM-UHFFFAOYSA-N
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Description

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride, also known as ADMA, is a chemical compound that has gained significant attention due to its role in various physiological processes. ADMA is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated in various diseases such as hypertension, atherosclerosis, and chronic kidney disease.

Scientific Research Applications

Regioselective Ring-Opening and Dimerisation

Methyl 3,3-dimethylcyclopropenecarboxylate undergoes dimerisation at low temperatures to give a bicyclobutane compound. This compound rearranges to form a triene. The presence of copper(I) iodide leads to the formation of a tricyclohexane compound (Baird, Hussain & Clegg, 1987).

Stereodivergent Syntheses

Efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid has been described. This synthesis produces enantiomeric β-amino acids, which have been self-condensed and coupled to provide bis(cyclobutane) β-dipeptides (Izquierdo et al., 2002).

Peptide Coupling Method

An efficient peptide coupling method for conjugated carboxylic acid with methyl ester amino acids hydrochloride has been developed, illustrating the synthesis of various substituted amino acid derivatives in high yields. This method utilizes the BOP reagent for the coupling process (Brunel, Salmi & Letourneux, 2005).

Improvement and Synthesis of Analogues

The synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride has been improved, showing an overall yield of 77.8% without undesirable byproducts. The purity of the title compound was over 98% by HPLC (Cheng Qing-fang, 2005).

Neuropharmacological Characterization

1-Aminocyclobutane-1-carboxylate (ACBC) has been studied for its neuropharmacological characteristics, particularly as an N-methyl-D-aspartate (NMDA)-associated glycine receptor antagonist. The study focused on its elimination rate and effect on cerebellar cGMP in mice and rats (Rao et al., 1990).

Fluorinated Analogues Synthesis

1-Amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, has been synthesized from acetone, representing a key transformation in the synthesis process (Mykhailiuk, Radchenko & Komarov, 2010).

Antibiotics and Antitumor Synthesis

The synthesis of compounds related to antibiotics and antitumor agents from cyclopentanone-3-carboxylic acid, leading to significant antitumor and antibacterial activities, has been explored (Umezawa & Kinoshita, 1957).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2)4-8(9,5-7)6(10)11-3;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJVKAWXJMXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride

CAS RN

2172585-97-4
Record name methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride
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